ethyl 2-(2-((1H-indol-3-yl)methyl)-1H-indol-3-yl)-2-oxoacetate
Overview
Description
Ethyl 2-(2-((1H-indol-3-yl)methyl)-1H-indol-3-yl)-2-oxoacetate is a complex organic compound featuring an indole structure Indoles are a significant class of heterocyclic compounds that are widely found in nature and are known for their diverse biological activities
Mechanism of Action
Target of Action
Indole-based compounds, such as ethyl 2-(2-((1H-indol-3-yl)methyl)-1H-indol-3-yl)-2-oxoacetate, are known for their biological and pharmaceutical activities . They are versatile and common nitrogen-based heterocyclic scaffolds frequently used in the synthesis of various organic compounds . .
Mode of Action
The mode of action of indole-based compounds often involves interactions with various biological targets, leading to changes in cellular processes . .
Biochemical Pathways
Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response . .
Result of Action
Indole-based compounds are known for their biological and pharmaceutical activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-((1H-indol-3-yl)methyl)-1H-indol-3-yl)-2-oxoacetate typically involves multi-step organic reactions. One common method is the Fischer indolisation followed by N-alkylation. This one-pot, three-component protocol is efficient and high-yielding, utilizing aryl hydrazines, ketones, and alkyl halides as starting materials . The reaction conditions often involve microwave irradiation to accelerate the process, reducing the reaction time to under 30 minutes .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. The Fischer indolisation and N-alkylation steps are robust and can be adapted for industrial applications with minimal by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-((1H-indol-3-yl)methyl)-1H-indol-3-yl)-2-oxoacetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in organic synthesis, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 2-(2-((1H-indol-3-yl)methyl)-1H-indol-3-yl)-2-oxoacetate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness
Ethyl 2-(2-((1H-indol-3-yl)methyl)-1H-indol-3-yl)-2-oxoacetate is unique due to its specific substitution pattern and potential for diverse chemical modifications. This makes it a valuable compound for developing new drugs and studying complex biological systems .
Properties
IUPAC Name |
ethyl 2-[2-(1H-indol-3-ylmethyl)-1H-indol-3-yl]-2-oxoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c1-2-26-21(25)20(24)19-15-8-4-6-10-17(15)23-18(19)11-13-12-22-16-9-5-3-7-14(13)16/h3-10,12,22-23H,2,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBWZBIQORCXFEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=C(NC2=CC=CC=C21)CC3=CNC4=CC=CC=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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